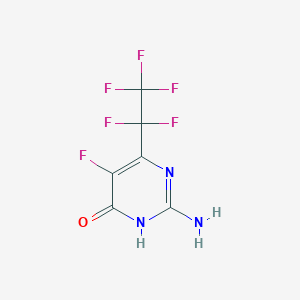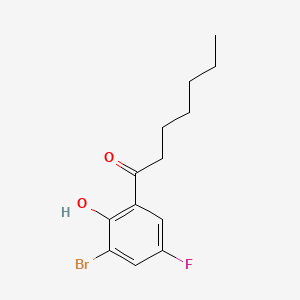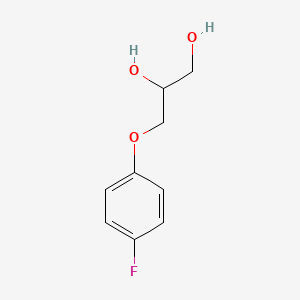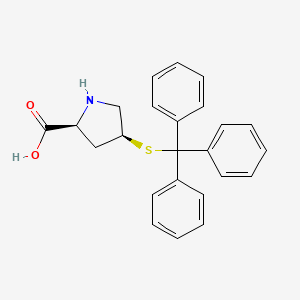
(2S,4S)-4-(Tritylthio)pyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4S)-4-(Tritylthio)pyrrolidine-2-carboxylic acid is a chiral compound featuring a pyrrolidine ring substituted with a tritylthio group at the 4-position and a carboxylic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,4S)-4-(Tritylthio)pyrrolidine-2-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst.
Introduction of the Tritylthio Group: The tritylthio group can be introduced via nucleophilic substitution reactions, where a suitable tritylthio precursor reacts with the pyrrolidine ring.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving the use of carbon dioxide or other carboxylating agents.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of fixed-bed reactors and multistage purification processes are common in large-scale production .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the tritylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products:
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols and Aldehydes: From reduction reactions.
Substituted Pyrrolidines: From nucleophilic substitution reactions.
Scientific Research Applications
(2S,4S)-4-(Tritylthio)pyrrolidine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of advanced materials
Mechanism of Action
The mechanism of action of (2S,4S)-4-(Tritylthio)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways by acting as an inhibitor or activator of key enzymes, thereby affecting cellular processes
Comparison with Similar Compounds
Pyrrolidine: A simpler analog without the tritylthio and carboxylic acid groups.
Pyrrole: An aromatic analog with different electronic properties.
Pyrrolizidine: A bicyclic analog with distinct structural features.
Uniqueness: (2S,4S)-4-(Tritylthio)pyrrolidine-2-carboxylic acid is unique due to its combination of a chiral pyrrolidine ring, a tritylthio group, and a carboxylic acid group. This combination imparts specific reactivity and potential for diverse applications that are not shared by its simpler analogs.
Properties
Molecular Formula |
C24H23NO2S |
|---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
(2S,4S)-4-tritylsulfanylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C24H23NO2S/c26-23(27)22-16-21(17-25-22)28-24(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21-22,25H,16-17H2,(H,26,27)/t21-,22-/m0/s1 |
InChI Key |
UUKJGZSUMOVVOS-VXKWHMMOSA-N |
Isomeric SMILES |
C1[C@@H](CN[C@@H]1C(=O)O)SC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1C(CNC1C(=O)O)SC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



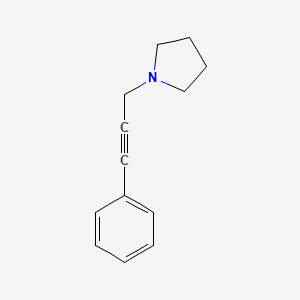

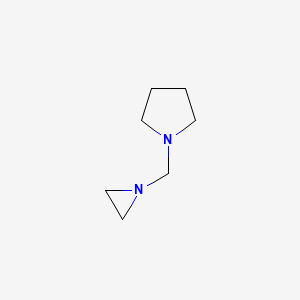
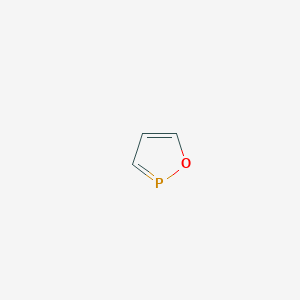
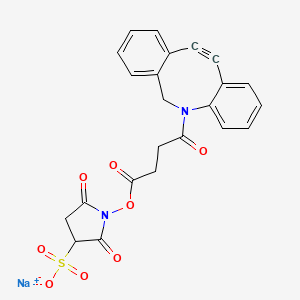
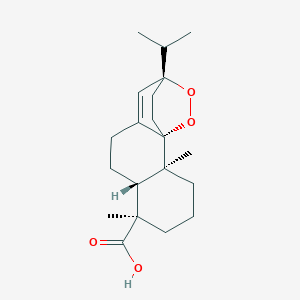
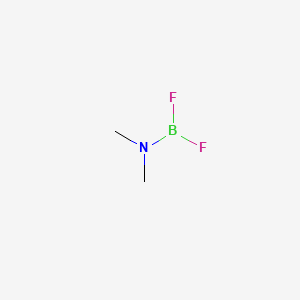
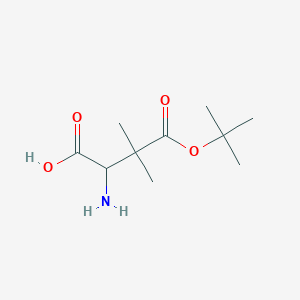
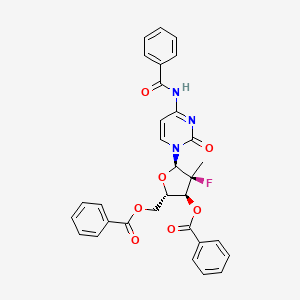
![[1-Hydroxy-3-(methylpentylamino)-propylidene]bisphosphonic acid sodium salt](/img/structure/B14755993.png)
